3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite
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Overview
Description
3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite is an organic phosphorus compound with the chemical formula C24H30N3O3P. It is commonly used as a phosphorizing agent in organic synthesis reactions and has applications in various fields, including polymer chemistry and materials science .
Preparation Methods
The synthesis of 3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite typically involves the reaction of corresponding aromatic amines with phosphorous acid chloride under basic conditions . The reaction is carried out in an organic solvent such as ethanol or ether, and the product is usually obtained as a white crystalline solid .
Chemical Reactions Analysis
3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups.
Hydrolysis: It can be hydrolyzed to form phosphorous acid and corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and bases like sodium hydroxide for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized as a stabilizer and antioxidant in polymer production.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite exerts its effects involves the interaction with molecular targets such as enzymes and reactive oxygen species. It acts as a phosphorizing agent, introducing phosphorus-containing groups into organic molecules, which can alter their chemical properties and reactivity .
Comparison with Similar Compounds
3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Tris(4-(dimethylamino)phenyl) phosphite: Another phosphorizing agent with similar applications but different reactivity.
Phenyl bis(4-(dimethylamino)phenyl) phosphite: Lacks the dimethylamino group on the phenyl ring, resulting in different chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior.
Biological Activity
3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite, a compound featuring a phosphite group and dimethylamino substituents, has garnered attention for its potential biological activities. This article reviews its biological properties, including cytotoxicity, antifungal activity, and potential mechanisms of action, supported by recent research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves microwave-assisted methods that enhance yield and purity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and assess purity levels.
Antifungal Activity
Research indicates that compounds related to this compound exhibit notable antifungal properties. For instance, aminophosphonic derivatives have shown antifungal activity against strains like L. prolificans, with concentrations exceeding 900 μg/mL demonstrating efficacy . In a comparative study, the compound's antifungal activity was evaluated alongside voriconazole, revealing comparable viability percentages in treated cell lines.
Cytotoxicity
The cytotoxic effects of this compound were assessed using the MTT assay on COS-7 cells. The results indicated varying levels of cytotoxicity across different compounds. For example, at a concentration of 1000 µM, the compound exhibited a viability of 67.91%, which is comparable to voriconazole (68.55%) but significantly higher than other tested compounds .
Compound (1000 µM) | Viability (%) |
---|---|
7 | 39.01 ± 2.45 |
11 | 38.72 ± 1.31 |
13 | 41.85 ± 3.13 |
22 | 67.91 ± 4.85 |
27 | 60.26 ± 3.15 |
Voriconazole | 68.55 ± 2.05 |
Docking studies have suggested that the mechanism of action for the antifungal activity of these compounds may involve the inhibition of lanosterol-14-alpha-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. This inhibition occurs through interactions with hydrophobic cavities within the enzyme, leading to disrupted membrane integrity in fungal cells .
Case Studies
In a study focusing on the biological evaluation of related aminophosphonic acids, several derivatives were synthesized and tested for their biological activities against various pathogens. The findings underscored the importance of structural modifications in enhancing biological activity and reducing cytotoxicity .
Properties
Molecular Formula |
C24H30N3O3P |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[3-(dimethylamino)phenyl] bis[4-(dimethylamino)phenyl] phosphite |
InChI |
InChI=1S/C24H30N3O3P/c1-25(2)19-10-14-22(15-11-19)28-31(29-23-16-12-20(13-17-23)26(3)4)30-24-9-7-8-21(18-24)27(5)6/h7-18H,1-6H3 |
InChI Key |
GYIOJEOJXGBBDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OP(OC2=CC=C(C=C2)N(C)C)OC3=CC=CC(=C3)N(C)C |
Origin of Product |
United States |
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